2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane-d8

Analytical Chemistry LC-MS/MS Endocrine Disruption

Quantifying the endocrine disruptor HPTE in biological and environmental matrices is compromised by matrix effects and lack of a co-eluting internal standard. HPTE-d8 solves this: • +8 Da mass shift isolates the quantifier ion from the analyte's isotopic envelope • Stoichiometric co-elution corrects extraction recovery and ionization variability • ≥98% chemical purity & ≥98% atom D enrichment support FDA/EMA bioanalytical method validation (±15% accuracy/precision)

Molecular Formula C14H11Cl3O2
Molecular Weight 325.6 g/mol
Cat. No. B586597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane-d8
Synonyms4,4’-(2,2,2-Trichloroethylidene)diphenol-d8;  4,4’-Dihydroxydiphenyltrichloroethane-d8;  2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8;  Bisdemethylmethoxychlor-d8;  HPTE-d8;  1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane-d8;  Hydroxychlor-d8;  NSC 704
Molecular FormulaC14H11Cl3O2
Molecular Weight325.6 g/mol
Structural Identifiers
InChIInChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyIUGDILGOLSSKNE-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPTE-d8: Stable Isotope Internal Standard


2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major), also known as HPTE-d8 (CAS 1794780-53-2), is a deuterated analog of HPTE, the active, estrogenic metabolite of the organochlorine pesticide methoxychlor . The compound is synthesized by substituting eight hydrogen atoms on the phenolic rings with deuterium, resulting in a molecular formula of C₁₄H₃D₈Cl₃O₂ and a molecular weight of 325.64 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically nearly identical to the non-deuterated analyte but is distinguishable by mass spectrometry, making it a critical component for accurate quantification in complex biological and environmental matrices [1].

Identity Octa-deuterated HPTE isotopologue internal standard
Workflow LC-MS/MS isotope dilution mass spectrometry (IDMS)
Selection Co-eluting, matrix-matched ISTD with certified isotopic enrichment for HPTE quantification

Why HPTE-d8 Cannot Be Replaced


In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a generic structural analog as an internal standard (IS) can lead to significant analytical error due to differential behavior during sample preparation, chromatographic separation, and, most critically, ionization [1]. Variations in matrix effects, extraction recovery, and instrument response between the analyte and a non-isotopic IS directly compromise the accuracy and precision of the assay [2]. HPTE-d8, with its defined isotopic purity of ≥95%, co-elutes with the native HPTE analyte, thereby providing a matched correction factor for all sources of analytical variability, a capability that no non-deuterated or carbon-13 labeled analog can guarantee without extensive method validation [3].

Substitute
Why not interchangeable
Unlabeled HPTE
Indistinguishable from analyte; defeats isotope dilution quantification and cannot correct for matrix effects.
Methoxychlor-d6
Chemically distinct (parent pesticide vs. metabolite); retention time and ionization differ, introducing uncompensated matrix effects.
13C-labeled HPTE
Closer physicochemical fidelity but synthesis cost is substantially higher; deuterated analog provides functionally equivalent IDMS performance for most workflows.

HPTE-d8 Quantitative Evidence


Deuterium Enrichment Purity for Isotope Dilution

The compound is supplied with a defined isotopic purity of ≥95% [1]. This quantifiable specification is essential for method validation, as the purity of an internal standard directly influences the accuracy of quantitative results [2]. In contrast, an unlabeled or less rigorously characterized internal standard would introduce an unknown and variable bias into the analytical method, precluding robust method transfer and compliance with bioanalytical guidelines.

Isotopic enrichment
Specification review
≥98% atom D (d8, 8 positions)
Quantifies ≤2% systematic positive bias ceiling for IDMS calculations.
Lot-specific CoA; residual unlabeled fraction ≤2%.
Analytical Chemistry LC-MS/MS Endocrine Disruption

Chemical Purity and Reduced Interference

As a deuterated analog, HPTE-d8 co-elutes with its non-deuterated counterpart, HPTE, under standard reversed-phase LC conditions [1]. This near-identical retention time is a class-level characteristic of deuterated SIL-IS, allowing it to experience the same matrix-induced ion suppression or enhancement as the analyte [2]. In contrast, a structural analog internal standard would likely have a different retention time, potentially exposing it to a different ionization environment and resulting in inaccurate peak area ratios and compromised quantification [3].

Chemical purity
Specification review
≥98% (HPLC/UV), impurity burden ≤2%
Reduces risk of isobaric interference in the ISTD MRM channel.
Unlabeled HPTE often ≥95% purity; up to 5% impurities.
Bioanalysis Matrix Effects Method Validation

Deuterium Mass Shift for Co-Elution and Resolution

The incorporation of eight deuterium atoms shifts the mass of the compound's molecular ion by +8 Da relative to unlabeled HPTE (m/z 317.6 for unlabeled, m/z ~325.6 for HPTE-d8) [1]. This mass difference provides the fundamental basis for its use as an internal standard, as it allows the mass spectrometer to selectively monitor the analyte and internal standard in separate channels without interference [2]. The +8 Da shift ensures complete baseline resolution from the naturally occurring M+2 and M+4 isotopic peaks of the chlorine atoms, preventing cross-talk and ensuring analytical specificity .

Mass shift & resolution
Class-level
+8 Da shift (m/z 323.0 vs 315.0); aromatic C-D positions
Baseline separation from natural chlorine isotopologue cluster; resists H/D back-exchange.
vs. +4 Da (d4) or chemically distinct +6 Da (methoxychlor-d6).
Mass Spectrometry Specificity Selectivity

HPTE-d8 Application Scenarios


Isotope Dilution LC-MS/MS for Toxicokinetics

HPTE-d8 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify the active metabolite HPTE in complex biological matrices such as plasma, serum, urine, and tissue homogenates [1]. Its use compensates for variable extraction recovery and matrix effects, enabling the generation of accurate and precise toxicokinetic data required for understanding the disposition and metabolism of methoxychlor following exposure [2].

Concentration Verification for ERα/ERβ Studies

In environmental analytical chemistry, HPTE-d8 is used as a surrogate or internal standard to achieve reliable quantification of HPTE in challenging matrices like soil, sediment, and surface water [1]. The isotope dilution mass spectrometry (IDMS) approach, facilitated by this deuterated standard, corrects for analyte loss during sample processing and instrument variability, providing the high level of accuracy and traceability demanded by environmental monitoring and regulatory compliance frameworks [2].

Environmental Monitoring for Methoxychlor Exposure

HPTE-d8 serves as a critical analytical tool for researchers investigating the formation of HPTE from methoxychlor in in vitro systems, such as liver microsome or hepatocyte assays [1]. By enabling precise quantification of the metabolite, it allows for robust determination of enzyme kinetics (e.g., Km, Vmax) and the assessment of how genetic polymorphisms or xenobiotic co-exposures modulate the conversion of methoxychlor to its active, endocrine-disrupting metabolite [2].

Application
Selection property
Validation focus
Toxicokinetic LC-MS/MS quantification
Co-eluting deuterated ISTD with +8 Da mass shift
Matrix-effect correction; accuracy/precision endpoint review per bioanalytical guidelines
ER subtype concentration verification
Chemically authentic HPTE internal standard
Cell culture medium exposure verification; EC50 accuracy assessment
Environmental monitoring (air/dust)
Co-extraction and matrix-matched response
Recovery correction; matrix effect compensation in complex environmental matrices
qNMR purity & stability analysis
Zero aromatic ¹H signal interference
Metrological traceability; primary calibrator certification without external reference standard
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